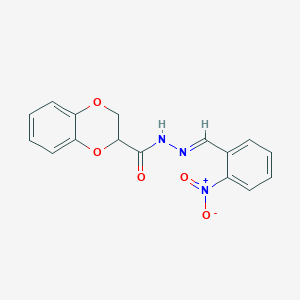![molecular formula C16H15ClN2O2S B5804380 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)
2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide, also known as CMCA, is a potent compound that has been extensively studied for its potential use in scientific research. CMCA is a synthetic compound that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide may exert its biological effects by modulating various signaling pathways in cells. For example, 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses. 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide in lab experiments is its potency. 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has been shown to have potent biological activity at relatively low concentrations, which makes it an attractive compound for use in various assays. However, one of the limitations of using 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide is its solubility. 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide. One potential direction is to investigate its effects on different types of cancer cells and animal models. Another potential direction is to investigate its effects on different signaling pathways in cells. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide in vivo, which could provide valuable information for the development of potential therapeutic agents based on this compound.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide is a potent compound that has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide, which could provide valuable information for the development of potential therapeutic agents based on this compound.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide involves the reaction of 4-chloroaniline and 3-methoxybenzoyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting product is then treated with acetic anhydride and sodium acetate to form 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has been used in various in vitro and in vivo studies to investigate its effects on different cell types and animal models.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-21-14-4-2-3-13(10-14)18-16(22)19-15(20)9-11-5-7-12(17)8-6-11/h2-8,10H,9H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIGCXLRAWKJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)carbamothioyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


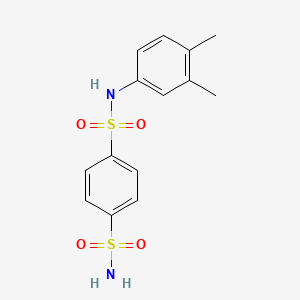
![4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5804318.png)

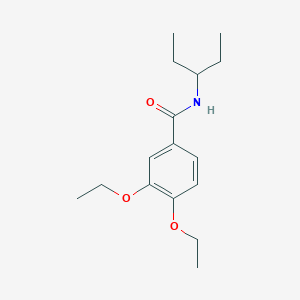



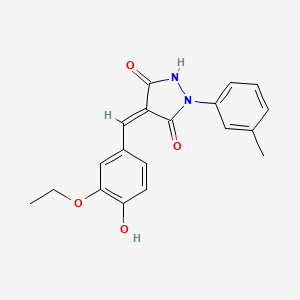
![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)
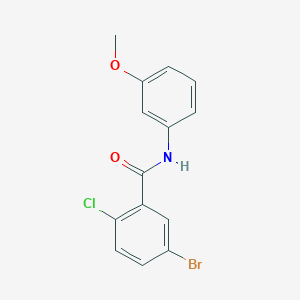
![N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5804376.png)
